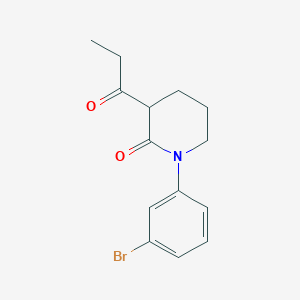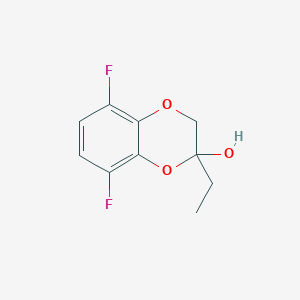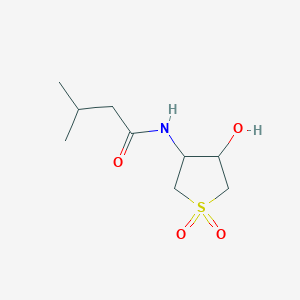![molecular formula C10H14N2 B13221166 3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
3-[1-(Aminomethyl)cyclopropyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound characterized by the presence of a cyclopropyl group attached to an aniline moiety through an aminomethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline typically involves the reaction of cyclopropylamine with an appropriate aniline derivative. One common method is the reductive amination of cyclopropylamine with 3-nitrobenzaldehyde, followed by catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-[1-(Aminomethyl)cyclopropyl]aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the aniline moiety.
Aniline: Contains the aromatic amine group but lacks the cyclopropyl and aminomethyl groups.
3-Nitroaniline: Similar aromatic structure but with a nitro group instead of an aminomethyl group.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]aniline is unique due to the combination of the cyclopropyl group and the aminomethyl linkage to the aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
3-[1-(aminomethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H14N2/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7,11-12H2 |
InChI 键 |
JZWGHNMGRWLRKH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)




![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
